alpha-Isopropyl-p-methylbenzyl alcohol
Description
alpha-Isopropyl-p-methylbenzyl alcohol (IUPAC name: 1-(4-methylphenyl)-2-propanol) is a substituted benzyl alcohol derivative with a methyl group at the para position of the benzene ring and an isopropyl group attached to the alpha carbon (the carbon bearing the hydroxyl group). Its molecular formula is C11H16O, and its structure combines aromatic and branched aliphatic characteristics, influencing its physical, chemical, and toxicological properties.
Synthesis: The compound can be synthesized via catalytic oxidative esterification of benzylic alcohols, as demonstrated in studies where para-substituted benzyl alcohols (e.g., p-methylbenzyl alcohol, p-isopropylbenzyl alcohol) undergo high-yield reactions under optimized conditions .
Properties
CAS No. |
18228-44-9 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3 |
InChI Key |
PKSSQQPDFFZHEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C(C)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)O |
Other CAS No. |
18228-44-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substituent positions (alpha vs. para) and branching significantly affect properties like boiling point, polarity, and solubility.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Polarity | Key Structural Features |
|---|---|---|---|---|---|
| alpha-Isopropyl-p-methylbenzyl alcohol | C11H16O | ~210–220* | ~1.01* | Polar (due to -OH) | Methyl (para), isopropyl (alpha) |
| p-Methylbenzyl alcohol | C8H10O | 204 | 1.013 | Polar | Methyl (para) |
| p-Isopropylbenzyl alcohol | C10H14O | ~215–220 | ~0.98 | Polar | Isopropyl (para) |
| alpha-Methylbenzyl alcohol | C8H10O | 204 | 1.013 | Polar | Methyl (alpha) |
| Isopropyl alcohol | C3H8O | 82.6 | 0.786 | Polar | Branched aliphatic |
Key Observations :
- Boiling Points : this compound likely has a higher boiling point (~210–220°C) than simpler alcohols (e.g., isopropyl alcohol: 82.6°C) due to increased molecular weight and aromatic interactions .
- Polarity : All benzyl alcohols are polar owing to the hydroxyl group, enabling hydrogen bonding and solubility in polar solvents .
Key Observations :
- alpha-Methylbenzyl alcohol’s moderate toxicity (LD50: 500 mg/kg) suggests this compound may require similar precautions .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for identifying and characterizing alpha-isopropyl-p-methylbenzyl alcohol?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and isopropyl groups at δ 1.2–1.4 ppm). Pair with Fourier-transform infrared (FTIR) spectroscopy to confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H stretches. Mass spectrometry (MS) can validate molecular weight (e.g., [M+H]+ at m/z 178.2). Cross-reference data with NIST Chemistry WebBook for validation .
Q. What synthetic routes are effective for producing this compound?
- Methodological Answer :
- Grignard Reaction : React p-methylbenzyl magnesium bromide with isopropyl ketone, followed by acid quenching. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Reductive Amination : Condense p-methylbenzaldehyde with isopropylamine under hydrogenation (Pd/C catalyst) to yield the intermediate alcohol. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm). Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation exposure (TLV: 50 ppm). Wear nitrile gloves and safety goggles due to skin/eye irritation risks. In case of exposure, rinse with water for 15 minutes and seek medical attention if symptoms persist. Store in amber glass containers under inert gas (N₂) to prevent oxidation .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-tartaric acid derivatives). Test receptor binding affinity (e.g., β-adrenergic receptors) via radioligand assays. Compare EC₅₀ values to establish structure-activity relationships (SAR). For example, (R)-enantiomers may show 10-fold higher potency than (S)-enantiomers in vitro .
Q. How should researchers resolve contradictions in toxicity data across studies?
- Methodological Answer : Conduct meta-analyses of existing datasets (e.g., LD₅₀ ranges: rodent oral 500–1200 mg/kg). Use in vitro hepatocyte assays to assess metabolic pathways (CYP450 metabolism). Compare results with structurally similar alcohols (e.g., benzyl alcohol vs. isopropyl derivatives) to identify structure-toxicity trends .
Q. What experimental designs are optimal for studying its interactions with biological membranes?
- Methodological Answer : Employ fluorescence anisotropy to measure membrane fluidity changes. Prepare liposome models (e.g., DPPC/cholesterol) and incubate with the compound (0.1–10 mM). Use confocal microscopy to visualize membrane penetration. Correlate findings with octanol-water partition coefficients (logP ≈ 2.5) to predict bioavailability .
Q. How can researchers mitigate oxidative degradation during long-term storage?
- Methodological Answer : Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions. Store at -20°C in argon-purged vials. Monitor peroxide formation monthly via iodometric titration. For solid-state stability, use X-ray diffraction (XRD) to detect crystalline changes .
Q. What regulatory guidelines apply to its use in fragrance or pharmaceutical formulations?
- Methodological Answer : Adhere to IFRA Category 6 standards (max 1.5% in leave-on products). For pharmaceuticals, follow ICH Q3C guidelines for residual solvent limits (isopropyl alcohol: ≤5000 ppm). Submit genotoxicity data (Ames test, micronucleus assay) to regulatory bodies like the EMA or FDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
